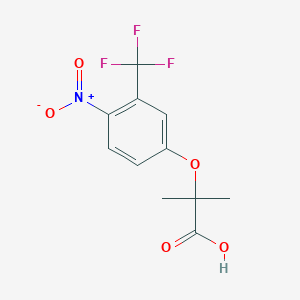
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic acid, also known as MPPA, is a synthetic compound that has been widely used in scientific research for its ability to inhibit the activity of protein phosphatase 2A (PP2A). PP2A is a key regulator of many cellular processes, including cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid works by binding to the catalytic subunit of PP2A and inhibiting its activity. This leads to the accumulation of phosphorylated proteins, which can have a variety of downstream effects on cellular processes.
Effets Biochimiques Et Physiologiques
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, suppression of cell proliferation, and inhibition of tumor growth. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid in lab experiments is its specificity for PP2A, which allows researchers to study the effects of inhibiting this specific protein phosphatase without affecting other cellular processes. However, one limitation of 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid. For example, further studies could be conducted to investigate the role of PP2A in the development of other diseases, such as Parkinson's disease and cardiovascular disease. Additionally, new derivatives of 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid could be synthesized and tested for their efficacy and specificity in inhibiting PP2A. Finally, 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid could be used as a tool to identify new therapeutic targets for a variety of diseases, including cancer and Alzheimer's disease.
Méthodes De Synthèse
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid can be synthesized using a multistep process involving the reaction of 3-(trifluoromethyl)phenol with 2-bromo-2-methylpropionic acid, followed by nitration of the resulting product with nitric acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid has been used extensively in scientific research to investigate the role of PP2A in various cellular processes and disease states. For example, 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It has also been used to study the mechanisms underlying the development of Alzheimer's disease and to identify potential therapeutic targets for this debilitating condition.
Propriétés
Numéro CAS |
62100-47-4 |
|---|---|
Nom du produit |
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid |
Formule moléculaire |
C11H10F3NO5 |
Poids moléculaire |
293.2 g/mol |
Nom IUPAC |
2-methyl-2-[4-nitro-3-(trifluoromethyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C11H10F3NO5/c1-10(2,9(16)17)20-6-3-4-8(15(18)19)7(5-6)11(12,13)14/h3-5H,1-2H3,(H,16,17) |
Clé InChI |
XGVKNHXDSPEWJX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)OC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
SMILES canonique |
CC(C)(C(=O)O)OC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



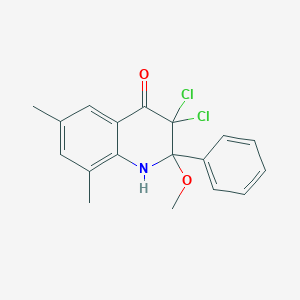
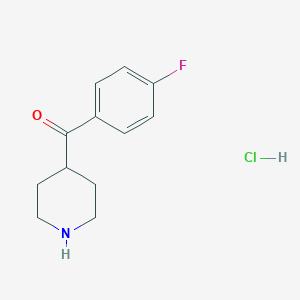
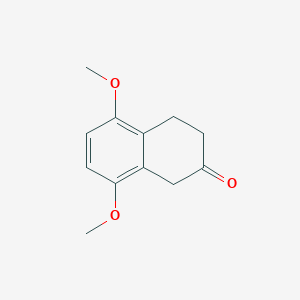
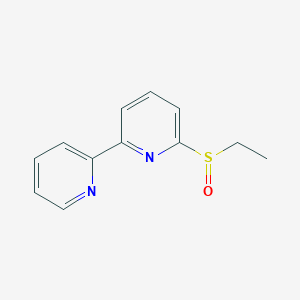
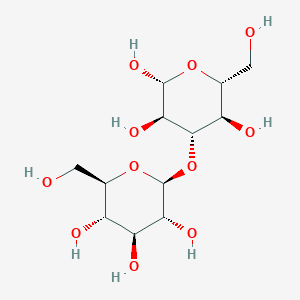
![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)
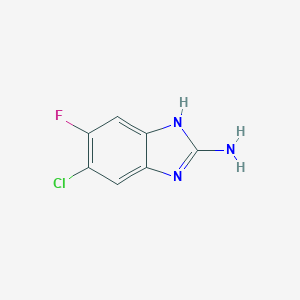
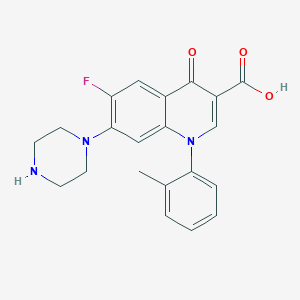
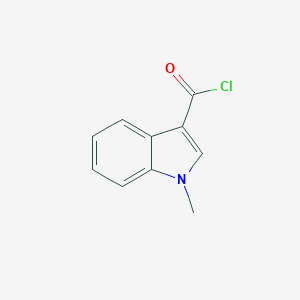
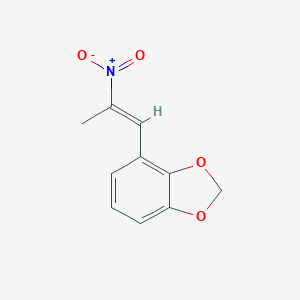
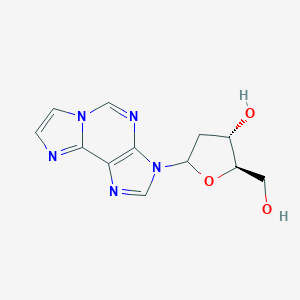
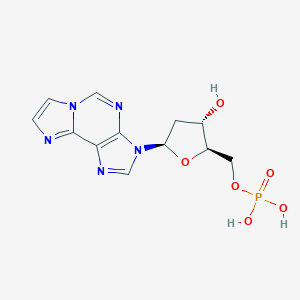
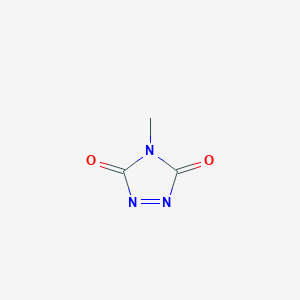
![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)